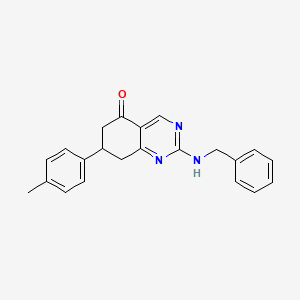

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-15-7-9-17(10-8-15)18-11-20-19(21(26)12-18)14-24-22(25-20)23-13-16-5-3-2-4-6-16/h2-10,14,18H,11-13H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMFVZAPCIARRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with benzylamine and 4-methylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

- Conversely, morpholinoethylamino (as in ) introduces polarity and hydrogen-bonding capacity.

- Aryl Substituent Effects : The 4-methylphenyl group in the target compound enhances lipophilicity compared to methoxy (electron-donating) or chloro (electron-withdrawing) analogs .

Molecular and Physicochemical Properties

- Molecular Weight: The target compound’s estimated molecular weight (~363.44 g/mol, C₂₂H₂₁N₃O) places it within the range of bioactive quinazolinones (e.g., 297–428 g/mol in ).

- Solubility: Benzylamino and 4-methylphenyl groups likely confer moderate lipophilicity, contrasting with more polar analogs like 2-morpholinoethylamino derivatives .

- Synthetic Routes: While direct synthesis data are absent, highlights Sonogashira coupling for quinazolinone derivatives, suggesting analogous methods (e.g., palladium-catalyzed reactions) for introducing aryl/alkyl groups .

Biological Activity

2-(Benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structure with a benzylamino group at the 2-position and a methyl group at the 7-position, contributing to its distinct chemical and biological properties.

- IUPAC Name : 2-(Benzylamino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one

- Molecular Formula : C16H17N3O

- Molecular Weight : 269.33 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzylamine with an appropriate aldehyde or ketone, often followed by cyclization. Common solvents include ethanol and methanol, with purification achieved through recrystallization.

The biological activity of 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is attributed to its interaction with various molecular targets. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting their activity. Furthermore, the quinazolinone core interacts with cellular pathways related to cell proliferation and apoptosis, suggesting its potential as an anticancer agent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which are crucial for mitigating oxidative stress in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of quinazolinones, including 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one, possess antimicrobial properties against various bacterial strains. For instance, they have been tested against Escherichia coli and Staphylococcus aureus, showcasing promising results in inhibiting bacterial growth.

Tyrosinase Inhibition

Recent studies highlight the compound's potential in treating hyperpigmentation-related diseases through its ability to inhibit tyrosinase activity. In experiments using B16F10 melanoma cells, it demonstrated a concentration-dependent inhibition of melanin production, outperforming traditional agents like kojic acid.

Case Studies and Experimental Data

-

Antioxidant Activity :

- Tested Radicals : DPPH and ABTS

- Results : Significant scavenging activity observed.

-

Tyrosinase Inhibition :

- IC50 Values :

- Compound exhibited IC50 values significantly lower than those of standard inhibitors.

- Example: IC50 = 0.27 ± 0.03 µM for one derivative compared to kojic acid (IC50 = 28.6 ± 3.56 µM).

- IC50 Values :

-

Antimicrobial Testing :

- Bacterial Strains : E. coli and S. aureus

- Results : Effective inhibition noted at various concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarities | Biological Activity | Notable Differences |

|---|---|---|---|

| 2-(Benzylamino)-quinazolin-4(3H)-one | Lacks methyl group at 7-position | Moderate anticancer activity | Different substituents |

| 7-Methyl-2-(methylamino)-quinazolin-4(3H)-one | Methylamino instead of benzylamino | Lower antioxidant activity | Structural variation impacts efficacy |

| 2-(Benzylamino)-6,7-dimethylquinazolin-4(3H)-one | Additional methyl groups | Enhanced activity against certain targets | Increased steric hindrance |

Q & A

Basic: What are the optimized synthetic routes for 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves multi-step protocols, including cyclocondensation of substituted anthranilic acid derivatives with benzylamine precursors. Key steps include:

- Step 1: Formation of the quinazolinone core via cyclization under reflux conditions using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Step 2: Introduction of the 4-methylphenyl group at position 7 via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

- Optimization: Yield improvements (from ~45% to 72%) are achieved by adjusting solvent polarity, catalyst loading (0.5–1.5 mol%), and reaction time (12–24 hours). Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., benzylamino N–H protons at δ 8.2–8.5 ppm; aromatic protons of 4-methylphenyl at δ 7.1–7.3 ppm) .

- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ calculated for C₂₂H₂₂N₃O: 344.1764) validates molecular formula .

- X-ray Crystallography: Resolves dihydroquinazolinone ring conformation and hydrogen-bonding patterns .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis set .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to ensure reproducibility .

- Purity Verification: LC-MS or HPLC (>98% purity) to exclude byproducts (e.g., unreacted intermediates) that may skew results .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to confirm potency thresholds .

Advanced: What computational approaches are effective for elucidating the mechanism of action of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on benzylamino and 4-methylphenyl interactions with active-site residues (e.g., Lys721) .

- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and topological indices to correlate structure with activity .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Hazard Mitigation: Wear nitrile gloves, lab coats, and goggles. Use fume hoods due to potential respiratory irritancy (based on Safety Data Sheets for analogous quinazolinones) .

- Storage: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

- Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid environmental release .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Answer:

- Substituent Modulation: Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Bioisosteric Replacement: Substitute the benzylamino group with indole or pyrrolidine to improve solubility (logP reduction from 3.2 to 2.5) .

- In Vivo Validation: Test top candidates in rodent models (e.g., xenografts) with pharmacokinetic profiling (T½, Cmax) to prioritize leads .

Advanced: What analytical techniques are critical for detecting and quantifying degradation products under accelerated stability conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-MS: Monitor degradation peaks (e.g., oxidation at the dihydroquinazolinone ring) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.